1-(Pyridin-2-ylmethyl)piperidin-3-ol

Vue d'ensemble

Description

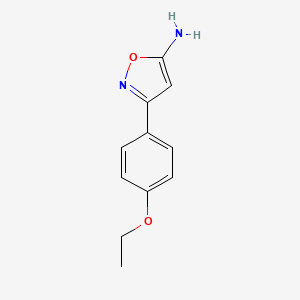

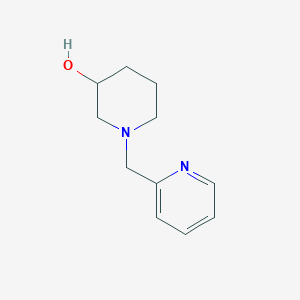

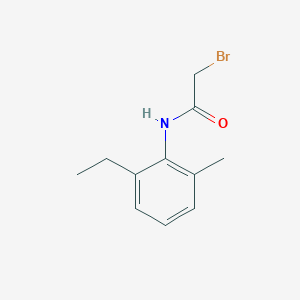

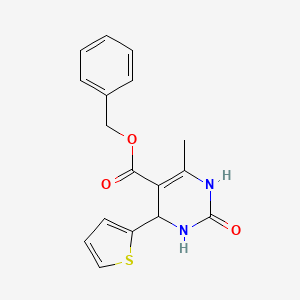

“1-(Pyridin-2-ylmethyl)piperidin-3-ol” is a chemical compound with the formula C11H16N2O and a molecular weight of 192.26 . It is a derivative of piperidone, which is of particular interest due to its unique biochemical properties .

Synthesis Analysis

Piperidones, including “1-(Pyridin-2-ylmethyl)piperidin-3-ol”, serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives . The pipiridone analogs that are synthesized have been bio-assayed for their varied activity .Molecular Structure Analysis

The molecular structure of “1-(Pyridin-2-ylmethyl)piperidin-3-ol” is based on a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . This structure is a common feature in many pharmaceuticals and alkaloids .Chemical Reactions Analysis

Piperidines, including “1-(Pyridin-2-ylmethyl)piperidin-3-ol”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique

Synthesis Methods

- A novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound related to 1-(Pyridin-2-ylmethyl)piperidin-3-ol, was proposed, which is significant in medicinal chemistry (Smaliy et al., 2011).

- The synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, was achieved from 2-amino-4-methylpyridine with an overall yield of about 62% (Shen Li, 2012).

Ligand Synthesis and Applications

- Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols, including variants of 1-(Pyridin-2-ylmethyl)piperidin-3-ol, were synthesized and used as ligands for enantioselective reactions (Olubanwo et al., 2018).

Structural and Electronic Properties

- Studies on the structural and electronic properties of anticonvulsant drugs related to 1-(Pyridin-2-ylmethyl)piperidin-3-ol revealed insights into their molecular structures and binding properties (Georges et al., 1989).

Spectroscopic and Quantum Mechanical Studies

- The spectroscopic properties of a compound closely related to 1-(Pyridin-2-ylmethyl)piperidin-3-ol were investigated using various techniques, contributing to the understanding of its quantum chemical properties (Devi et al., 2020).

Synthesis of Derivatives

- Efficient syntheses of various derivatives of 1-(Pyridin-2-ylmethyl)piperidin-3-ol and their evaluation for anticancer activity were conducted, highlighting the compound's potential in pharmaceutical applications (Kumar et al., 2013).

Antimicrobial and Larvicidal Activities

- 2-hydroxypyrrolidine/piperidine derivatives, similar in structure to 1-(Pyridin-2-ylmethyl)piperidin-3-ol, showed promising antibacterial and larvicidal effects, indicating its potential in these areas (Suresh et al., 2016).

Orientations Futures

The future directions of “1-(Pyridin-2-ylmethyl)piperidin-3-ol” could involve further exploration of its biological properties and potential applications in pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

1-(pyridin-2-ylmethyl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c14-11-5-3-7-13(9-11)8-10-4-1-2-6-12-10/h1-2,4,6,11,14H,3,5,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUMROUGWVRZLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393614 | |

| Record name | 1-(pyridin-2-ylmethyl)piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-2-ylmethyl)piperidin-3-ol | |

CAS RN |

200113-14-0 | |

| Record name | 1-(pyridin-2-ylmethyl)piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({4-[4-({[2-Carboxycyclohexyl]carbonyl}amino)phenoxy]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1364397.png)

![2,4-dichloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1364406.png)

![4-Oxo-4-[2-(phenylcarbamoyl)hydrazinyl]butanoic acid](/img/structure/B1364418.png)

![4-[(2,5-Dimethylphenyl)amino]butan-1-ol](/img/structure/B1364419.png)

![3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate](/img/structure/B1364421.png)